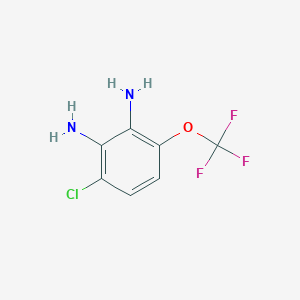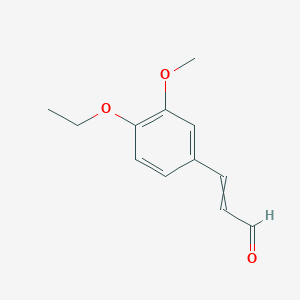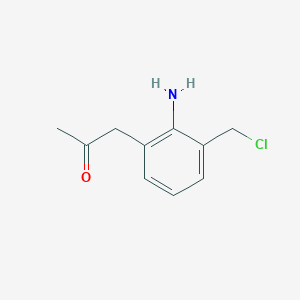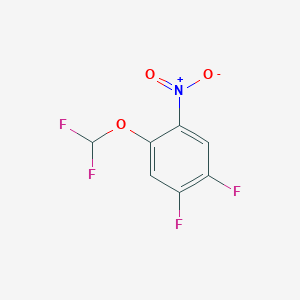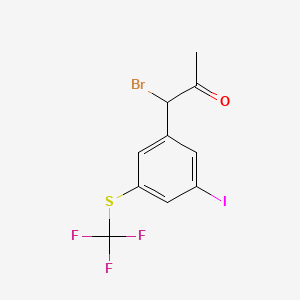![molecular formula C48H74S2 B14059872 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound known for its unique structure and properties. This compound is part of a class of molecules that have significant applications in various scientific fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[106003,1004,8The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .
化学反応の分析
Types of Reactions
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions may result in halogenated or alkylated products .
科学的研究の応用
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials for electronic devices.
Materials Science: It is utilized in the creation of advanced materials with unique electrical and mechanical properties.
Biological Research: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
作用機序
The mechanism of action of 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various chemical interactions, influencing the behavior of other molecules and materials in its vicinity. These interactions are crucial for its applications in organic electronics and materials science .
類似化合物との比較
Similar Compounds
15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: This compound has a similar core structure but with different substituents, leading to variations in its properties and applications.
9,9,18,18-Tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene:
Uniqueness
The uniqueness of 9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene lies in its specific substituents and the resulting properties. These unique features make it particularly valuable for certain applications in organic electronics and materials science .
特性
分子式 |
C48H74S2 |
|---|---|
分子量 |
715.2 g/mol |
IUPAC名 |
9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C48H74S2/c1-5-9-13-17-21-25-31-47(32-26-22-18-14-10-6-2)41-29-35-49-45(41)39-38-44-40(37-43(39)47)46-42(30-36-50-46)48(44,33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h29-30,35-38H,5-28,31-34H2,1-4H3 |
InChIキー |
HPDXZMSBVNAHIB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C3=CC4=C(C=C31)C5=C(C4(CCCCCCCC)CCCCCCCC)C=CS5)SC=C2)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
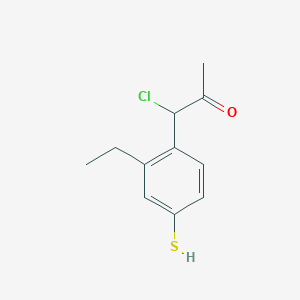

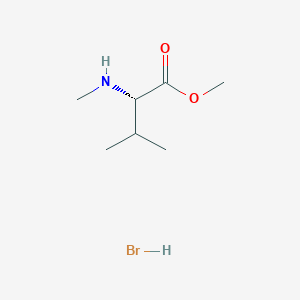
![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
